Ganoderic acid GS-1

Description

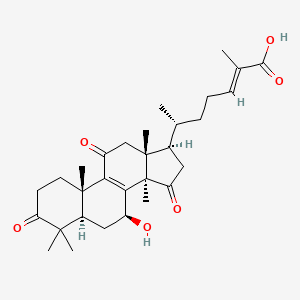

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H42O6 |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

(E,6R)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H42O6/c1-16(9-8-10-17(2)26(35)36)18-13-23(34)30(7)25-19(31)14-21-27(3,4)22(33)11-12-28(21,5)24(25)20(32)15-29(18,30)6/h10,16,18-19,21,31H,8-9,11-15H2,1-7H3,(H,35,36)/b17-10+/t16-,18-,19+,21+,28+,29-,30+/m1/s1 |

InChI Key |

AMQGNLQZSMPDGV-DUUWRNHESA-N |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Ganoderic Acid GS-1 from Ganoderma sinense: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ganoderic acid GS-1, a highly oxygenated lanostane-type triterpenoid sourced from the medicinal mushroom Ganoderma sinense. This document details its known biological activities, offers insights into its extraction and isolation, and presents relevant quantitative data for research and development purposes.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds from Ganoderma sinense.

Table 1: Bioactivity of Triterpenoids from Ganoderma sinense

| Compound | Biological Activity | IC50 Value | Reference |

| This compound | Anti-HIV-1 Protease | 58 µM | [1][2] |

| Ganoderic acid GS-2 | Anti-HIV-1 Protease | 20-40 µM | [3] |

| 20-hydroxylucidenic acid N | Anti-HIV-1 Protease | 20-40 µM | [3] |

| 20(21)-dehydrolucidenic acid N | Anti-HIV-1 Protease | 20-40 µM | [3] |

| Ganoderiol F | Anti-HIV-1 Protease | 20-40 µM | [3] |

Table 2: Content of Various Ganoderic Acids in an Extract from Ganoderma sinensis Spores *

| Ganoderic Acid | Concentration (µg/g of extract) |

| Ganoderic acid A | 21.60 ± 0.41 |

| Ganolucidate F | 21.47 ± 0.81 |

| Lucidenic acid D | 13.04 ± 0.65 |

| Ganoderenic acid B | 10.44 ± 0.20 |

| Ganoderic acid D | 9.18 ± 0.80 |

| Ganoderenic acid D | 8.67 ± 0.55 |

*Note: This data is for a specific extract from the spores of G. sinensis and the yield of this compound was not specified in this particular study. The total triterpenoid content in this extract was 10.88%[4].

Experimental Protocols

General Extraction and Isolation of Triterpenoids from Ganoderma sinense

The following is a generalized protocol for the extraction and isolation of ganoderic acids from the fruiting bodies of Ganoderma sinense, based on methodologies reported for similar compounds. A specific, detailed protocol for this compound has not been published.

I. Extraction

-

Material Preparation: Obtain dried fruiting bodies of Ganoderma sinense and grind them into a fine powder.

-

Solvent Extraction:

-

Suspend the powdered material in a solvent such as methanol or an 80% ethanol-water solution[5].

-

Perform the extraction process, which can be carried out using methods like maceration, soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency[6][7][8]. For instance, ultrasonic extraction can be performed at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 30 minutes)[8].

-

Repeat the extraction process multiple times (e.g., three times) to ensure maximum yield.

-

-

Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

II. Isolation and Purification

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate, to separate compounds based on their polarity[4].

-

-

Column Chromatography:

-

Subject the fraction containing the triterpenoids (typically the dichloromethane or ethyl acetate fraction) to column chromatography.

-

Commonly used stationary phases include silica gel and Sephadex LH-20.

-

Elute the column with a gradient of solvents, for example, a chloroform-methanol mixture with increasing methanol concentration, to separate the different triterpenoids.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing the compound of interest using preparative HPLC with a reverse-phase column (e.g., C18).

-

Use a suitable mobile phase, such as a gradient of acetonitrile and water containing a small percentage of acetic acid, to achieve fine separation.

-

-

Recrystallization:

-

Recrystallize the purified this compound from a suitable solvent like methanol to obtain a highly pure crystalline compound.

-

HIV-1 Protease Inhibition Assay

The following is a representative protocol for assessing the anti-HIV-1 protease activity of isolated compounds.

-

Reagents and Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher)

-

Assay buffer (e.g., sodium acetate buffer at a specific pH)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., a known HIV-1 protease inhibitor like pepstatin)

-

96-well microplate

-

Fluorometric plate reader

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, the HIV-1 protease enzyme, and the test compound at various concentrations.

-

Incubate the mixture for a predetermined time at a specific temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorometric plate reader. The cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways and Mechanisms of Action

Confirmed Activity of this compound: HIV-1 Protease Inhibition

The primary and thus far only confirmed biological activity of this compound is the inhibition of HIV-1 protease[3]. This enzyme is crucial for the life cycle of the human immunodeficiency virus (HIV), as it cleaves newly synthesized polyproteins into mature, functional viral proteins. By inhibiting this enzyme, this compound disrupts the viral replication process.

Potential Signaling Pathways (Based on Other Ganoderic Acids)

While no other signaling pathways have been confirmed for this compound, other ganoderic acids isolated from Ganoderma species have been shown to modulate various cellular signaling pathways. These findings suggest potential avenues of research for this compound.

-

TGF-β/Smad and MAPK Pathways: Some ganoderic acids have been found to inhibit renal fibrosis by suppressing the transforming growth factor-beta (TGF-β)/Smad and mitogen-activated protein kinase (MAPK) signaling pathways[9].

-

JAK/STAT Pathway: Ganoderic acid A has been shown to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is often dysregulated in cancer and inflammatory diseases[10].

-

NF-κB and AP-1 Signaling: Ganoderic acids have demonstrated the ability to suppress the growth and invasive behavior of cancer cells by modulating the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways.

-

mTOR Pathway: The mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation, has been shown to be downregulated by certain ganoderic acids in cancer cells[11].

Future research is warranted to investigate whether this compound exerts effects on these or other signaling pathways, which could reveal a broader therapeutic potential beyond its anti-HIV activity.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the investigation of this compound, from its source to the evaluation of its biological activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Anti-human immunodeficiency virus-1 protease activity of new lanostane-type triterpenoids from Ganoderma sinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extract of Ganoderma sinensis spores induces cell cycle arrest of hepatoma cell via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extraction of triterpenoid compounds from Ganoderma Lucidum spore powder through a dual-mode sonication process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN101530436B - Method of effectively extracting ganoderma triterpenoids and ganoderan from mythic fungus germ entity - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. e-century.us [e-century.us]

- 11. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Ganoderic Acid GS-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Ganoderic acid GS-1, a highly oxygenated lanostane-type triterpenoid isolated from the fruiting body of the medicinal mushroom Ganoderma sinense. This document details the experimental protocols for its isolation and purification, presents a thorough analysis of its spectroscopic data, and offers insights into its potential biological significance.

Introduction

Ganoderic acids, a class of triterpenoids derived from Ganoderma species, have garnered significant attention in the scientific community for their diverse and potent biological activities. This compound is a recently identified member of this family, and its structural elucidation is crucial for understanding its structure-activity relationships and exploring its therapeutic potential. This guide serves as a detailed resource for researchers engaged in natural product chemistry, drug discovery, and pharmacological studies.

Isolation and Purification of this compound

The isolation of this compound from the fruiting bodies of Ganoderma sinense is a multi-step process involving extraction and chromatographic separation. The following protocol outlines the key steps employed in its purification.

Experimental Protocol:

-

Extraction:

-

Air-dried and powdered fruiting bodies of Ganoderma sinense (10 kg) are exhaustively extracted with 95% ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which typically contains the triterpenoids, is collected and concentrated.

-

-

Chromatographic Purification:

-

The ethyl acetate extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20.

-

The final purification is performed using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

A visual representation of the experimental workflow for the isolation and purification of this compound is provided below.

Structural Elucidation via Spectroscopic Analysis

The chemical structure of this compound was determined through a combination of modern spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₀H₄₂O₆ |

| Molecular Weight | 498.65 g/mol |

| HR-ESI-MS (m/z) | [M+H]⁺ calculated for C₃₀H₄₃O₆: 499.3003, found: 499.3008 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, and HMBC) NMR experiments are critical for the complete structural assignment of this compound. The spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 2: ¹H NMR (500 MHz, CDCl₃) Data for this compound

| Position | δH (ppm), mult. (J in Hz) |

| 1α | 1.65, m |

| 1β | 1.45, m |

| 2α | 2.50, m |

| 2β | 2.15, m |

| 3 | 4.51, dd (11.5, 4.5) |

| 5 | 1.35, m |

| 6α | 2.05, m |

| 6β | 1.85, m |

| 7 | 4.40, br s |

| 12α | 2.60, d (18.0) |

| 12β | 2.30, d (18.0) |

| 15 | 4.95, s |

| 16α | 2.25, m |

| 16β | 1.95, m |

| 17 | 2.10, m |

| 18-CH₃ | 0.95, s |

| 19-CH₃ | 1.25, s |

| 20 | 2.40, m |

| 21-CH₃ | 1.05, d (7.0) |

| 22 | 6.80, q (7.0) |

| 24 | 2.20, m |

| 25 | 1.50, m |

| 26-CH₃ | 1.15, d (7.0) |

| 27-CH₃ | 1.18, d (7.0) |

| 28-CH₃ | 1.10, s |

| 29-CH₃ | 1.20, s |

| 30-CH₃ | 1.30, s |

Table 3: ¹³C NMR (125 MHz, CDCl₃) Data for this compound

| Position | δC (ppm) |

| 1 | 38.5 |

| 2 | 34.2 |

| 3 | 78.5 |

| 4 | 39.1 |

| 5 | 55.8 |

| 6 | 21.5 |

| 7 | 75.1 |

| 8 | 145.2 |

| 9 | 140.8 |

| 10 | 37.2 |

| 11 | 208.5 |

| 12 | 48.1 |

| 13 | 45.3 |

| 14 | 50.5 |

| 15 | 215.1 |

| 16 | 36.5 |

| 17 | 52.3 |

| 18 | 18.2 |

| 19 | 19.5 |

| 20 | 35.8 |

| 21 | 18.5 |

| 22 | 138.1 |

| 23 | 130.5 |

| 24 | 42.1 |

| 25 | 33.2 |

| 26 | 21.1 |

| 27 | 21.3 |

| 28 | 28.1 |

| 29 | 16.5 |

| 30 | 25.5 |

| COOH | 170.1 |

The structural elucidation process relies on the interpretation of correlations observed in 2D NMR spectra, as depicted in the following logical relationship diagram.

An In-depth Technical Guide on the Physicochemical Properties of Ganoderic Acid GS-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid GS-1, a highly oxygenated lanostane-type triterpenoid, has been identified as a constituent of the medicinal mushroom Ganoderma sinense. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its analysis, and insights into its biological activities, with a focus on its potential as an anti-HIV agent.

Physicochemical Properties

This compound possesses a complex chemical structure that dictates its physical and chemical characteristics. A summary of its known physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₃₀H₄₂O₆ | Mass Spectrometry[1] |

| Molecular Weight | 498.65 g/mol | Mass Spectrometry[1][2] |

| Appearance | White amorphous powder | Sato et al., 2009 |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | ChemFaces |

| Melting Point | Not Reported | N/A |

| pKa | Not Reported | N/A |

| IC₅₀ (HIV-1 Protease) | 58 µM | Sato et al., 2009[2] |

Spectroscopic Data

The structure of this compound was elucidated using various spectroscopic techniques. The key data are summarized in the following tables.

Table 2: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 1.12, 1.88 | m | |

| 2 | 2.50, 2.65 | m | |

| 5 | 2.89 | d | 9.5 |

| 6 | 2.05, 2.25 | m | |

| 7 | 4.91 | br s | |

| 12 | 2.70, 2.95 | m | |

| 16 | 2.15, 2.55 | m | |

| 17 | 2.45 | m | |

| 18-H₃ | 0.70 | s | |

| 19-H₃ | 1.35 | s | |

| 20 | 2.50 | m | |

| 21-H₃ | 1.14 | d | 7.0 |

| 22 | 2.20, 2.40 | m | |

| 23 | 2.30 | m | |

| 24 | 6.88 | t | 7.5 |

| 27-H₃ | 1.91 | s | |

| 28-H₃ | 1.23 | s | |

| 29-H₃ | 1.18 | s | |

| 30-H₃ | 1.43 | s |

Data extracted from Sato et al., 2009.

Table 3: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 35.4 | 16 | 34.2 |

| 2 | 34.5 | 17 | 51.0 |

| 3 | 217.8 | 18 | 18.5 |

| 4 | 47.5 | 19 | 22.0 |

| 5 | 50.8 | 20 | 36.5 |

| 6 | 37.5 | 21 | 18.2 |

| 7 | 71.3 | 22 | 33.8 |

| 8 | 143.2 | 23 | 26.5 |

| 9 | 142.8 | 24 | 145.5 |

| 10 | 38.8 | 25 | 128.0 |

| 11 | 204.5 | 26 | 170.5 |

| 12 | 49.5 | 27 | 12.5 |

| 13 | 48.2 | 28 | 27.8 |

| 14 | 51.5 | 29 | 24.5 |

| 15 | 212.5 | 30 | 28.5 |

Data extracted from Sato et al., 2009.

Table 4: Mass Spectrometry and Other Spectroscopic Data for this compound

| Technique | Data |

| HRESIMS | m/z 499.2998 [M+H]⁺ (Calcd for C₃₀H₄₃O₆, 499.3005) |

| UV (MeOH) | λₘₐₓ (log ε) 244 (4.1) nm |

| IR (film) | νₘₐₓ 3450, 1730, 1690, 1640 cm⁻¹ |

Data extracted from Sato et al., 2009.

Experimental Protocols

Isolation and Purification of this compound

The following workflow outlines the general procedure for isolating this compound from the fruiting bodies of Ganoderma sinense, based on the methodology described by Sato et al. (2009).

Detailed Steps:

-

Extraction: The dried and powdered fruiting bodies of Ganoderma sinense are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The methanol extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate-soluble fraction, containing the triterpenoids, is collected.

-

Silica Gel Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and acetone to separate compounds based on polarity.

-

ODS Column Chromatography: Fractions containing this compound are further purified using octadecylsilyl (ODS) column chromatography with a methanol-water gradient.

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) using a reversed-phase column and an acetonitrile-water mobile phase to yield pure this compound.

Anti-HIV-1 Protease Assay

The inhibitory activity of this compound against HIV-1 protease is a key biological characteristic. The following diagram illustrates the general workflow of the assay used to determine its IC₅₀ value.

Protocol Details:

The assay is typically performed in a 96-well plate format. A reaction mixture containing recombinant HIV-1 protease, a specific fluorogenic substrate, and varying concentrations of this compound (dissolved in DMSO) in an appropriate buffer is prepared. The reaction is initiated and incubated at 37°C. The cleavage of the substrate by the protease results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader. The rate of reaction is determined, and the percentage of inhibition by this compound at each concentration is calculated relative to a DMSO control. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined by plotting the percent inhibition against the compound concentration.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of specific studies on the signaling pathways directly affected by this compound in the context of its anti-HIV-1 activity. However, molecular docking studies on other ganoderic acids, such as Ganoderic acid B, have provided insights into the potential mechanism of action against HIV-1 protease.[3] These studies suggest that ganoderic acids can bind to the active site of the protease, interacting with key amino acid residues and thereby inhibiting its enzymatic activity.

The proposed mechanism involves the competitive inhibition of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral maturation and replication. By blocking this enzyme, this compound can disrupt the viral life cycle.

Conclusion

This compound is a promising natural product with demonstrated in vitro activity against HIV-1 protease. This technical guide summarizes its known physicochemical properties and the experimental methods for its study. Further research is warranted to fully elucidate its mechanism of action, explore its potential synergistic effects with other antiretroviral drugs, and evaluate its efficacy and safety in preclinical and clinical settings. The lack of data on its melting point, pKa, and specific signaling pathways highlights areas for future investigation.

References

Ganoderic Acid GS-1: A Technical Overview of its Natural Abundance, Yield, and Biological Context

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth technical guide on Ganoderic acid GS-1, focusing on its natural occurrence, methods for its isolation and quantification, and its place within relevant biological pathways.

While specific quantitative data for the natural abundance and yield of this compound remains elusive in publicly available scientific literature, this guide synthesizes the current knowledge on ganoderic acids as a whole, providing a framework for understanding and future research into this specific compound. The methodologies and pathways described are based on extensive research on various ganoderic acids isolated from Ganoderma species, the fungal genus from which this compound originates.

Quantitative Data on Ganoderic Acids

The concentration of individual ganoderic acids can vary significantly depending on the Ganoderma species, the part of the fungus used (fruiting body, mycelia, or spores), and the cultivation or environmental conditions. The following tables summarize reported yields and concentrations of various ganoderic acids from different Ganoderma species, offering a comparative context for the potential abundance of this compound.

Table 1: Yield of Total and Individual Ganoderic Acids from Ganoderma Species

| Ganoderma Species | Plant Part | Extraction Method | Total Triterpenoid Yield (% dry weight) | Individual Ganoderic Acid Yield | Reference |

| G. lucidum | Fruiting Body | Supercritical CO2 Extraction | 1.20 - 5.66% | - | [1] |

| G. lucidum | Fruiting Body | Ethanol Extraction | - | GA-A: 38.7 mg/g, GA-B: 36.77 mg/g | [1] |

| G. lucidum | Fruiting Body (immature) | Not specified | 1.21% | GA-T: 16.5 µ g/100mg , GA-S: 14.3 µ g/100mg , GA-Me: 12.5 µ g/100mg | [2] |

| G. sinense | Spores | Petroleum Ether & Methanol | 10.88% (Total Triterpenoids) | GA-A: 21.60 µg/g, GAn-B: 10.44 µg/g, GAn-D: 8.67 µg/g, GA-D: 9.18 µg/g | [3] |

| G. tsugae | Fruiting Body | Ethyl Acetate | 4.2% (Acidic Ethyl Acetate Soluble Material) | - | [4] |

Table 2: Concentration Ranges of Various Ganoderic Acids in Ganoderma Samples

| Ganoderic Acid | Concentration Range | Analytical Method | Reference |

| Ganoderic Acid A | 20.0 - 2000 ng/mL (in extract) | LC-MS/MS | [5] |

| Ganoderic Acid B | 20.0 - 2000 ng/mL (in extract) | LC-MS/MS | [5] |

| Ganoderic Acid C2 | 20.0 - 2000 ng/mL (in extract) | LC-MS/MS | [5] |

| Ganoderic Acid D | 25.0 - 2500 ng/mL (in extract) | LC-MS/MS | [5] |

| Ganoderic Acid H | 40.0 - 4000 ng/mL (in extract) | LC-MS/MS | [5] |

Experimental Protocols

The following sections detail generalized methodologies for the extraction, purification, and quantification of ganoderic acids, which can be adapted for the specific isolation and analysis of this compound.

Extraction of Ganoderic Acids

A common primary step involves solvent extraction from dried and powdered Ganoderma material.

-

Protocol: Ethanol Extraction

-

Grind dried Ganoderma fruiting bodies or mycelia into a fine powder.

-

Suspend the powder in 95% ethanol (e.g., a solid-to-solvent ratio of 1:20 w/v).

-

Perform extraction at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 2 hours), often repeated multiple times (e.g., three times) to ensure exhaustive extraction.

-

Combine the ethanol extracts and filter to remove solid residues.

-

Concentrate the filtrate under reduced pressure to yield a crude extract.

-

-

Protocol: Chloroform Extraction

-

Suspend 1 g of powdered Ganoderma sample in 20 mL of chloroform.

-

Perform ultrasonic-assisted extraction for 30 minutes.

-

Repeat the extraction process twice, combining the chloroform fractions.

-

Filter the combined extracts and evaporate the solvent to dryness under reduced pressure at 40°C[5].

-

Purification of Ganoderic Acids

The crude extract typically undergoes further purification using chromatographic techniques.

-

Protocol: Silica Gel Column Chromatography

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Apply the dissolved extract to a silica gel column.

-

Elute the column with a gradient of solvents, such as a chloroform/acetone or a hexane/ethyl acetate system, to separate fractions based on polarity.

-

Collect the fractions and monitor their composition using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Further purify the fractions containing the ganoderic acids using a preparative RP-HPLC system.

-

Employ a C18 column with a gradient elution of acetonitrile and water, often with the addition of a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Collect the peaks corresponding to the desired ganoderic acids.

-

Quantification of Ganoderic Acids

Accurate quantification is typically achieved using HPLC or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Protocol: HPLC Quantification

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and acidified water (e.g., 0.1% acetic acid)[6].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 252 nm.

-

-

Quantification: Prepare a calibration curve using a purified standard of the target ganoderic acid. Compare the peak area of the analyte in the sample to the calibration curve to determine its concentration.

-

-

Protocol: LC-MS/MS Quantification

-

Chromatographic Conditions: Similar to HPLC, but often with ultra-high-performance liquid chromatography (UHPLC) for better resolution and faster analysis times. A typical mobile phase is a gradient of acetonitrile and 0.1% formic acid in water[5][7].

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), often in negative ion mode.

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

-

Quantification: Use a stable isotope-labeled internal standard for the most accurate quantification. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards.

-

Signaling Pathways and Biological Context

Ganoderic acids are known to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. While specific studies on this compound are limited, the following diagrams illustrate the general mechanisms of action for this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Extract of Ganoderma sinensis spores induces cell cycle arrest of hepatoma cell via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. ganoderma-market.com [ganoderma-market.com]

- 6. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Biological Activity Screening of Ganoderic Acid GS-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity screening of Ganoderic acid GS-1, a lanostane-type triterpenoid isolated from Ganoderma species. Ganoderic acids, as a class, are recognized for a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral effects.[1][2] This document outlines the key biological activities of this compound and related compounds, details the experimental protocols for their evaluation, and presents the relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and other closely related ganoderic acids. Due to the limited publicly available data specifically for this compound, data for other prominent ganoderic acids, such as Ganoderic acid A, are included for comparative and illustrative purposes.

Table 1: Anti-HIV-1 Protease Activity of Ganoderic Acids

| Compound | Target | IC50 (µM) | Reference |

| This compound | HIV-1 Protease | 58 | [3] |

| Ganoderic acid GS-2 | HIV-1 Protease | 30 | [4] |

Table 2: Cytotoxicity of Ganoderic Acid A (GA-A) Against Human Hepatocellular Carcinoma (HCC) Cell Lines

| Cell Line | Treatment Duration | IC50 (µmol/l) | Reference |

| HepG2 | 24 hours | 187.6 | [5] |

| 48 hours | 203.5 | [5] | |

| SMMC7721 | 24 hours | 158.9 | [5] |

| 48 hours | 139.4 | [5] |

Table 3: Anti-inflammatory Activity of Ganoderic Acids

| Compound | Model | Effect | Key Findings | Reference |

| Ganoderic acids (GAs) | Mouse Renal Ischemia Reperfusion Injury | Inhibition of pro-inflammatory factors | Reduced protein levels of IL-6, COX-2, and iNOS.[6] | [6] |

| Ganoderic acid A (GAA) | IL-1β-induced Human Nucleus Pulposus Cells | Suppression of inflammatory mediators | Suppressed the production of nitric oxide (NO), prostaglandin E2 (PGE2), iNOS, and COX-2.[7] | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activity screening of this compound.

Anti-HIV-1 Protease Activity Assay

This protocol is based on established methods for screening HIV-1 protease inhibitors.

-

Reagents and Materials : Recombinant HIV-1 protease, a specific fluorogenic substrate, this compound, and a suitable buffer system.

-

Assay Principle : The assay measures the cleavage of a fluorogenic substrate by HIV-1 protease. In the presence of an inhibitor like this compound, the cleavage is reduced, leading to a decrease in the fluorescence signal.

-

Procedure :

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the HIV-1 protease and the various concentrations of this compound.

-

Incubate the plate at 37°C for a specified period.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Monitor the fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability and Cytotoxicity Assay (CCK-8/MTT)

This protocol is used to assess the effect of this compound on the proliferation of cancer cells.[5]

-

Cell Culture : Culture the target cancer cell lines (e.g., HepG2, SMMC7721) in the appropriate medium supplemented with fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.[5]

-

Procedure :

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[8]

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.[5] A vehicle control (e.g., DMSO) should be included.

-

After the incubation period, add CCK-8 or MTT solution to each well and incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

-

Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis in cells treated with this compound.

-

Cell Treatment : Treat the target cells with this compound at the desired concentrations for a specified time.

-

Staining :

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in a binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Western Blot Analysis

This protocol is used to detect changes in the expression of specific proteins involved in signaling pathways affected by this compound.

-

Protein Extraction : Lyse the treated and control cells in a lysis buffer to extract total proteins.

-

Protein Quantification : Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting :

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against the target proteins (e.g., cyclin D1, p21, cleaved caspase-3).[5]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and the signaling pathways potentially modulated by ganoderic acids.

Caption: General experimental workflow for the biological activity screening of this compound.

References

- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Potential Active Compounds of Ganoderma lucidum and Their Anticancer Effects: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ganoderic Acids Prevent Renal Ischemia Reperfusion Injury by Inhibiting Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

Ganoderic Acid GS-1: A Technical Review of Its History, Bioactivity, and Future Prospects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acid GS-1, a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma sinense, represents a molecule of significant interest in the field of natural product chemistry and drug discovery. Since its identification, research has primarily focused on its antiviral properties, specifically its inhibitory effect on HIV-1 protease. This technical guide provides a comprehensive review of the literature on this compound, covering its history, physicochemical properties, and known biological activities. Detailed experimental methodologies for its isolation and for the assessment of its anti-HIV-1 activity are presented. Furthermore, this document explores the broader context of ganoderic acids' biological effects, including their anticancer and anti-inflammatory activities and associated signaling pathways, to offer a forward-looking perspective on the potential therapeutic applications of this compound. All quantitative data are summarized in tabular format, and key experimental and signaling pathways are visualized using diagrams to facilitate a deeper understanding of this promising natural compound.

Introduction and Historical Perspective

The genus Ganoderma, commonly known as "Lingzhi" or "Reishi," has been a cornerstone of traditional medicine in East Asia for centuries, with its fruiting bodies used to treat a variety of ailments.[1] Scientific inquiry into the chemical constituents of Ganoderma species began in earnest in the latter half of the 20th century, leading to the discovery of a diverse array of bioactive compounds, most notably the ganoderic acids.[2] These triterpenoids, derived from lanosterol, are responsible for many of the therapeutic effects attributed to these fungi.[1][2]

This compound was first isolated and characterized in 2009 by a team of researchers led by Naoto Sato from the fruiting body of Ganoderma sinense.[3][4] Their work identified this compound as a new, highly oxygenated lanostane-type triterpenoid.[4] This discovery was significant as it expanded the known chemical diversity of ganoderic acids and introduced a compound with a specific biological activity of interest: the inhibition of HIV-1 protease.

Physicochemical Properties

This compound is a complex organic molecule with the chemical formula C₃₀H₄₂O₆ and a molecular weight of 498.65 g/mol .[4][5] Its structure is characterized by a lanostane skeleton, a tetracyclic triterpene framework, with multiple oxygen-containing functional groups that contribute to its biological activity.[4]

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₂O₆ | [4][5] |

| Molecular Weight | 498.65 g/mol | [4] |

| Type | Lanostane-type triterpenoid | [4] |

| Natural Source | Ganoderma sinense | [3] |

Biological Activity and Quantitative Data

The most well-documented biological activity of this compound is its ability to inhibit HIV-1 protease, a critical enzyme for the replication of the human immunodeficiency virus.[3][4]

| Biological Activity | Target | IC₅₀ | Source |

| Antiviral | HIV-1 Protease | 58 µM | [3][4] |

While specific data on the cytotoxicity and anti-inflammatory effects of this compound are not extensively available in the current literature, the broader class of ganoderic acids has been shown to possess these activities. For instance, other ganoderic acids have demonstrated cytotoxic effects against various cancer cell lines and the ability to modulate inflammatory pathways. This suggests that this compound may also exhibit similar properties, warranting further investigation.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from Ganoderma sinense, based on common methods for ganoderic acid extraction.

Objective: To extract and purify this compound from the fruiting bodies of Ganoderma sinense.

Materials:

-

Dried and powdered fruiting bodies of Ganoderma sinense

-

Methanol

-

Ethyl acetate

-

n-Hexane

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-performance liquid chromatography (HPLC) system

-

Solvents for chromatography (e.g., chloroform, methanol, water)

Procedure:

-

Extraction: The powdered fruiting bodies of Ganoderma sinense are extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with n-hexane and ethyl acetate. The ethyl acetate fraction, which typically contains the triterpenoids, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Gel Filtration: Fractions containing compounds with similar TLC profiles to known ganoderic acids are pooled and further purified by Sephadex LH-20 column chromatography, eluting with methanol.

-

Preparative HPLC: Final purification to obtain pure this compound is achieved using preparative HPLC with a suitable solvent system. The purity of the isolated compound is then confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and mass spectrometry.

Caption: Workflow for the isolation and purification of this compound.

HIV-1 Protease Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of this compound against HIV-1 protease.

Objective: To determine the IC₅₀ value of this compound for HIV-1 protease.

Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic substrate for HIV-1 protease (e.g., a FRET-based peptide)

-

Assay buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl, EDTA, DTT, and BSA)

-

This compound dissolved in DMSO

-

96-well microtiter plates

-

Fluorescence plate reader

Procedure:

-

Assay Preparation: A reaction mixture is prepared containing the assay buffer and the fluorogenic substrate.

-

Inhibitor Addition: Varying concentrations of this compound (dissolved in DMSO) are added to the wells of the microtiter plate. A control with DMSO alone is also included.

-

Enzyme Addition: The reaction is initiated by adding a pre-determined amount of recombinant HIV-1 protease to each well.

-

Incubation: The plate is incubated at 37°C for a specific period (e.g., 60 minutes).

-

Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, research on other ganoderic acids provides a framework for potential mechanisms of action, particularly in the context of anticancer and anti-inflammatory effects. Many ganoderic acids have been shown to influence key signaling cascades involved in cell proliferation, apoptosis, and inflammation.

A plausible, though currently hypothetical, mechanism for the anticancer and anti-inflammatory effects of this compound, based on the known activities of other ganoderic acids, could involve the modulation of transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1). These transcription factors are central regulators of inflammatory and immune responses, as well as cell survival and proliferation. Their inhibition could lead to a reduction in the expression of pro-inflammatory cytokines and a decrease in cancer cell growth and survival.

Caption: Hypothetical signaling pathway modulated by this compound.

Future Directions and Conclusion

This compound is a fascinating natural product with demonstrated anti-HIV-1 protease activity. However, the scope of its biological activities remains largely unexplored. Future research should focus on:

-

Broadening the Bioactivity Profile: Investigating the cytotoxic effects of this compound against a panel of cancer cell lines and exploring its anti-inflammatory properties in relevant in vitro and in vivo models.

-

Elucidating Mechanisms of Action: Identifying the specific molecular targets and signaling pathways modulated by this compound to understand the basis of its biological effects.

-

Pharmacokinetic and Pharmacodynamic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its potential as a therapeutic agent.

-

Total Synthesis and Analogue Development: Developing a total synthesis route for this compound would not only confirm its structure but also enable the creation of novel analogues with improved potency and selectivity.

References

- 1. [PDF] An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells | Semantic Scholar [semanticscholar.org]

- 2. Lanostane-type triterpenoids from Ganoderma applanatum and their inhibitory activities on NO production in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two novel lanostane triterpenoids from Ganoderma sinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bibliosearch.polimi.it [bibliosearch.polimi.it]

- 5. mdpi.com [mdpi.com]

The Role of Cytochrome P450 Enzymes in the Synthesis of Ganoderic Acid GS-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids, which are the principal bioactive compounds found in the medicinal mushroom Ganoderma lucidum. These compounds exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral effects. The biosynthesis of GAs is a complex process initiated from the mevalonate pathway, leading to the formation of the lanosterol backbone. This backbone then undergoes a series of extensive oxidative modifications, primarily catalyzed by cytochrome P450 (CYP) enzymes, resulting in the vast structural diversity of GAs. This technical guide provides an in-depth overview of the core cytochrome P450 enzymes implicated in the synthesis of ganoderic acids, with a focus on the pathways leading to Ganoderic Acid GS-1 and related compounds.

Core Cytochrome P450 Enzymes in Ganoderic Acid Biosynthesis

Several key cytochrome P450 enzymes have been identified and functionally characterized in Ganoderma lucidum, playing crucial roles in the multi-step oxidation of the lanosterol skeleton. These enzymes exhibit substrate promiscuity and catalyze a variety of reactions, including hydroxylation, oxidation, and epoxidation, at different positions of the triterpenoid core.

Table 1: Key Cytochrome P450 Enzymes in Ganoderic Acid Biosynthesis

| Enzyme | Substrate(s) | Product(s) | Catalytic Function | Reference(s) |

| CYP5150L8 | Lanosterol | 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) | Three-step oxidation at C-26 | [1][2][3] |

| CYP512U6 | Ganoderic acid DM, Ganoderic acid TR | Hainanic acid A, Ganoderic acid Jc | C-23 hydroxylation | [4] |

| CYP5139G1 | 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) | 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) | C-28 oxidation | [5] |

| CYP512W2 | Type I Ganoderic Acids | Type II Ganoderic Acids | Conversion of type I to type II GAs | [6] |

Note: While a direct and complete biosynthetic pathway to this compound has not been fully elucidated in the reviewed literature, the enzymes listed above are integral to the synthesis of its precursors and related ganoderic acid structures. The biosynthesis of Ganoderic Acid GS-2, a structurally similar compound, also involves extensive oxidation, suggesting the participation of a suite of P450 enzymes.

Quantitative Data on Ganoderic Acid Production

The heterologous expression of Ganoderma lucidum CYP enzymes in microbial hosts, particularly Saccharomyces cerevisiae, has enabled the production and characterization of various ganoderic acids. The following table summarizes some of the reported production titers.

Table 2: Heterologous Production of Ganoderic Acid Precursors

| Expressed Enzyme(s) | Host Strain | Product | Titer (mg/L) | Reference(s) |

| CYP5150L8 | S. cerevisiae | 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) | 14.5 | [1][3] |

| CYP5150L8 and iGLCPR | S. cerevisiae | 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) | 154.45 | [7] |

| CYP5150L8 and CYP5139G1 | S. cerevisiae | 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) | 2.2 | [5] |

Note: Kinetic parameters such as Km and kcat for these enzymes are not extensively reported in the literature, highlighting a significant area for future research.

Biosynthetic and Regulatory Pathways

The biosynthesis of ganoderic acids is a branched and complex pathway. The initial steps involve the cyclization of squalene to lanosterol, which is then decorated by a cascade of CYP-mediated oxidations.

References

- 1. jeffleenovels.com [jeffleenovels.com]

- 2. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integrated Transcriptomic and Targeted Metabolomic Analysis Reveals the Key Genes Involved in Triterpenoid Biosynthesis of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Ganoderic Acid GS-1 in Ganoderma Extracts by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are among the principal bioactive constituents of Ganoderma species, a mushroom widely used in traditional medicine.[1][2][3] These compounds have garnered significant interest for their diverse pharmacological activities. This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ganoderic acid GS-1 in Ganoderma extracts. The described protocol provides a robust framework for the quality control of Ganoderma products and supports research and development efforts.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below.

Caption: Experimental workflow for this compound analysis.

Protocols

1. Sample Preparation: Extraction of Ganoderic Acids

This protocol is adapted from established methods for extracting ganoderic acids from Ganoderma samples.[1][4]

Materials:

-

Dried and powdered Ganoderma sample (fruiting bodies or mycelia)

-

Chloroform or 95% Ethanol

-

Methanol (HPLC grade)

-

Ultrasonic water bath

-

Rotary evaporator

-

Syringe filters (0.2 µm)

Procedure:

-

Weigh 1 g of the powdered Ganoderma sample into a flask.

-

Add 20 mL of chloroform (or 95% ethanol) to the flask.[1][4]

-

Perform extraction in an ultrasonic water bath for 30 minutes.[1]

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the extracts and filter them.

-

Evaporate the combined filtrate to dryness under reduced pressure at 40°C.[1]

-

Dissolve the resulting residue in a known volume of methanol (e.g., 10 mL) for LC-MS/MS analysis.[4]

-

Filter the final extract through a 0.2 µm syringe filter prior to injection into the LC-MS/MS system.[1]

2. LC-MS/MS Analysis

The following parameters are based on typical conditions for the analysis of various ganoderic acids and can be optimized for this compound.[1][2][4]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Acetonitrile, water, and formic or acetic acid |

| Isocratic Example: Acetonitrile:Water:Formic Acid (42:58:0.5, v/v/v)[1] | |

| Gradient Example: A: 0.1% Acetic Acid in Water, B: Acetonitrile. Gradient elution program may be optimized. | |

| Flow Rate | 0.5 - 1.0 mL/min[1] |

| Column Temperature | 20 - 30°C[1] |

| Injection Volume | 20 µL[1] |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Source | APCI or ESI, often in negative ion mode for many ganoderic acids[1][2] |

| Scan Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[1][2] |

| Nebulizing Gas Flow | As per instrument manufacturer's recommendations (e.g., 60 psi) |

| Capillary Voltage | 3500 V (can be optimized) |

| APCI/Capillary Temp. | 325 - 450°C[4] |

| Collision Energy | To be optimized for this compound (typically 15-35 eV for other ganoderic acids)[1] |

Note: Specific SRM transitions (precursor ion -> product ion) for this compound need to be determined by infusing a standard solution into the mass spectrometer.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the LC-MS/MS analysis of ganoderic acids. These values provide a benchmark for the expected performance of a validated method for this compound.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |

| Ganoderic Acid A | 20.0 - 2000 | > 0.998[2] | 3.0 - 25.0[1] | 20.0 - 40.0[1] |

| Ganoderic Acid B | 20.0 - 2000 | > 0.998[2] | 3.0 - 25.0[1] | 20.0 - 40.0[1] |

| Ganoderic Acid C2 | 20.0 - 2000 | > 0.998[2] | 3.0 - 25.0[1] | 20.0 - 40.0[1] |

| Ganoderic Acid D | 25.0 - 2500 | > 0.998[2] | 3.0 - 25.0[1] | 20.0 - 40.0[1] |

| Ganoderic Acid H | 40.0 - 4000 | > 0.998[2] | 3.0 - 25.0[1] | 20.0 - 40.0[1] |

Table 2: Precision, Accuracy, and Recovery

| Parameter | Ganoderic Acids (General) |

| Intra-day Precision (RSD%) | < 6.8%[2] |

| Inter-day Precision (RSD%) | < 8.1%[2] |

| Accuracy (%) | 90.0% - 105.7%[1] |

| Recovery (%) | 89.1% - 114.0%[2] |

| Sample Stability (at room temp.) | Stable for at least 24 - 72 hours[1][2] |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in Ganoderma extracts. The protocol, from sample preparation to data analysis, is robust and can be adapted for the analysis of other ganoderic acids. This application note serves as a valuable resource for researchers and professionals involved in the quality control and development of Ganoderma-based products.

References

Application Notes and Protocols: Ganoderic Acid GS-1 Anti-HIV Protease Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme leads to the production of non-infectious virions, making it a key target for antiretroviral drug development.[1] Ganoderic acid GS-1, a highly oxygenated lanostane-type triterpenoid isolated from Ganoderma sinense, has demonstrated inhibitory activity against HIV-1 protease, suggesting its potential as a lead compound for novel anti-HIV therapies.[2][3]

These application notes provide a detailed protocol for an in vitro anti-HIV-1 protease assay using this compound, based on established fluorometric methods. It also includes a summary of the inhibitory activities of this compound and related compounds, and visual representations of the experimental workflow and a hypothesized mechanism of action.

Data Presentation

The inhibitory effects of this compound and other related triterpenoids against HIV-1 protease are summarized below. This data is compiled from various studies to facilitate comparison.

| Compound Name | Source Organism | IC50 (µM) | Reference |

| This compound | Ganoderma sinense | 58 | [2][4] |

| Ganoderic acid GS-2 | Ganoderma sinense | 20-40 | [3] |

| 20-hydroxylucidenic acid N | Ganoderma sinense | 20-40 | [3] |

| 20(21)-dehydrolucidenic acid N | Ganoderma sinense | 20-40 | [3] |

| Ganoderiol F | Ganoderma sinense | 20-40 | [3] |

| Ganoderic acid B | Ganoderma lucidum | 170 | [5][6] |

| Ganoderiol B | Ganoderma lucidum | >230 | [5] |

| Ganoderic acid C1 | Ganoderma lucidum | 180 | [5] |

| Ganoderic acid H | Ganoderma lucidum | 200 | [5] |

| Ganoderiol A | Ganoderma lucidum | 230 | [5] |

| Ganolucidic acid A | Ganoderma lucidum | 20-90 | |

| Ganodermanondiol | Ganoderma lucidum | 20-90 | |

| Ganodermanontriol | Ganoderma lucidum | 20-90 | |

| Lucidumol B | Ganoderma lucidum | 20-90 |

Experimental Protocols

The following is a detailed protocol for a fluorometric anti-HIV-1 protease assay, adapted from commercially available kits and general laboratory methods for screening natural product inhibitors.

Principle:

The assay is based on Fluorescence Resonance Energy Transfer (FRET). A synthetic peptide substrate contains a fluorescent reporter group and a quencher group. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by HIV-1 protease, the reporter and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of fluorescence increase is proportional to the enzyme activity.

Materials and Reagents:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., based on the p17/p24 cleavage site)

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 0.1 M NaCl)

-

This compound (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., Pepstatin A)

-

DMSO (for vehicle control and compound dilution)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation/emission wavelengths of approximately 330/450 nm or 340/490 nm, depending on the substrate.

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare the Assay Buffer.

-

Reconstitute the HIV-1 Protease and fluorogenic substrate according to the manufacturer's instructions.

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid affecting enzyme activity.

-

Prepare a working solution of the positive control inhibitor (e.g., 1 µM Pepstatin A).

-

-

Assay Setup (96-well plate):

-

Test Wells: Add 10 µL of diluted this compound solution.

-

Positive Control Wells: Add 10 µL of the positive control inhibitor solution.

-

Enzyme Control (Vehicle) Wells: Add 10 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.

-

Blank (No Enzyme) Wells: Add 90 µL of Assay Buffer.

-

-

Enzyme Addition:

-

Prepare a working solution of HIV-1 Protease in Assay Buffer.

-

Add 80 µL of the HIV-1 Protease working solution to the Test, Positive Control, and Enzyme Control wells.

-

Gently tap the plate to mix the contents.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

-

Substrate Addition and Measurement:

-

Prepare a working solution of the fluorogenic substrate in Assay Buffer.

-

Add 10 µL of the substrate working solution to all wells, including the blank wells, to initiate the reaction.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.

-

Measure the fluorescence intensity in kinetic mode at 37°C for 60-180 minutes, taking readings every 1-5 minutes.

-

-

Data Analysis:

-

For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Test Well - Rate of Blank Well) / (Rate of Enzyme Control Well - Rate of Blank Well)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Visualizations

Experimental Workflow

Caption: Workflow for the fluorometric anti-HIV-1 protease assay.

Hypothesized Mechanism of Inhibition

While the exact mechanism of inhibition for this compound has not been experimentally determined, molecular docking studies of the related Ganoderic acid B suggest that it may act as a competitive inhibitor, binding to the active site of the HIV-1 protease.[7] The lanostane triterpenoid structure likely interacts with key amino acid residues in the enzyme's active site, preventing the binding and cleavage of the natural Gag-Pol polyprotein substrate.

Caption: Hypothesized competitive inhibition of HIV-1 protease by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-human immunodeficiency virus-1 protease activity of new lanostane-type triterpenoids from Ganoderma sinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells | Semantic Scholar [semanticscholar.org]

- 5. Anti-HIV-1 and anti-HIV-1-protease substances from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Interaction of ganoderic acid on HIV related target: molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Ganoderic Acid GS-1 Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant interest in oncological research. These compounds have demonstrated a range of biological activities, including potent cytotoxic effects against various cancer cell lines. Ganoderic acid GS-1, a specific member of this family, is an emerging candidate for anticancer drug development. Its therapeutic potential lies in its ability to induce cell death in malignant cells, potentially with minimal toxicity to normal tissues.[1][2][3]

These application notes provide a comprehensive guide for the evaluation of this compound cytotoxicity using established cell-based assays. The protocols detailed herein are designed to be adaptable to a variety of cancer cell lines and research settings, enabling the robust assessment of GS-1's anticancer efficacy.

Mechanism of Action Overview

Ganoderic acids, including analogues of GS-1, exert their cytotoxic effects through multiple mechanisms.[1] They have been shown to induce cell cycle arrest, primarily at the G0/G1 or S phase, and to trigger apoptosis through both intrinsic and extrinsic pathways.[4][5][6][7] Key molecular events include the modulation of critical signaling pathways such as NF-κB and AP-1, the disruption of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases.[1][5][8][9][10] Understanding these pathways is crucial for the comprehensive evaluation of GS-1's cytotoxic profile.

Data Presentation: Cytotoxicity of Ganoderic Acids

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values of various Ganoderic acids in different cancer cell lines, providing a comparative basis for new experimental data on this compound.

| Ganoderic Acid | Cell Line | Cell Type | IC₅₀ (µM) | Exposure Time (h) | Assay | Reference |

| Ganoderic Acid A | HepG2 | Human Hepatocellular Carcinoma | 187.6 | 24 | CCK-8 | [4] |

| Ganoderic Acid A | SMMC7721 | Human Hepatocellular Carcinoma | 158.9 | 24 | CCK-8 | [4] |

| Ganoderic Acid A | HepG2 | Human Hepatocellular Carcinoma | 203.5 | 48 | CCK-8 | [4] |

| Ganoderic Acid A | SMMC7721 | Human Hepatocellular Carcinoma | 139.4 | 48 | CCK-8 | [4] |

| Ganoderic Acid T | 95-D | Human Lung Carcinoma | Not specified | Not specified | Not specified | [5][6] |

| Ganoderic Acid T | Various | Various Human Carcinoma | Dose-dependent cytotoxicity | Not specified | Not specified | [5][6] |

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound is depicted below. This process begins with the preparation of the compound and cell cultures, followed by cytotoxicity screening and subsequent mechanistic studies.

Experimental workflow for evaluating this compound cytotoxicity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., HepG2, SMMC7721)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from, for example, 1 to 200 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest GS-1 concentration).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the concentration of this compound to determine the IC₅₀ value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

After 24 hours, treat the cells with this compound at concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) and a vehicle control for 24 or 48 hours.

-

-

Cell Harvesting:

-

Harvest the cells by trypsinization. Collect both the adherent and floating cells to include apoptotic bodies.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples within 1 hour using a flow cytometer.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Signaling Pathway Visualization

Ganoderic acids have been reported to induce apoptosis through the intrinsic mitochondrial pathway.[5][6] The following diagram illustrates the key steps in this process that can be investigated following treatment with this compound.

Proposed intrinsic apoptosis pathway induced by this compound.

Disclaimer: These protocols are intended as a guide and may require optimization depending on the specific cell line and laboratory conditions. It is recommended to consult relevant literature and perform preliminary experiments to establish optimal parameters.

References

- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. Ganoderic acids suppress growth and invasive behavior of breast c...: Ingenta Connect [ingentaconnect.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Ganoderic Acids Prevent Renal Ischemia Reperfusion Injury by Inhibiting Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Enhancing the Solubility of Ganoderic Acid GS-1 for Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ganoderic acid GS-1 is a highly oxygenated lanostane-type triterpenoid derived from the medicinal mushroom Ganoderma. Like many other triterpenoids, this compound exhibits poor aqueous solubility, which presents a significant challenge for its biological evaluation in various in vitro and in vivo assays. Achieving adequate concentrations in aqueous media is crucial for obtaining reliable and reproducible results.

These application notes provide a detailed overview of methods and protocols to improve the solubility of this compound. The information is compiled from studies on this compound and closely related, structurally similar ganoderic acids. The protocols and data presented herein are intended to serve as a guide for researchers to develop optimal formulation strategies for their specific assay requirements.

Physicochemical Properties and Solubility Profile

This compound is a hydrophobic molecule, making it practically insoluble in water.[1][2] Understanding its solubility in common laboratory solvents is the first step in developing an appropriate formulation. While specific quantitative solubility data for this compound is limited, data for other representative ganoderic acids provide valuable insights.

Table 1: Solubility of Representative Ganoderic Acids in Common Solvents

| Ganoderic Acid | Solvent | Solubility | Reference |

| Ganoderic Acid A | DMSO | 100 mg/mL (193.54 mM) | [3] |

| Ethanol | 100 mg/mL | [3] | |

| Water | Insoluble | [3] | |

| Ganoderic Acid D | DMSO | ~30 mg/mL | [4] |

| Ethanol | ~30 mg/mL | [4] | |

| Dimethyl formamide | ~30 mg/mL | [4] | |

| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [4] | |

| Ganoderic Acid G | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble (qualitative) | [] |

Methods for Improving this compound Solubility

Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. The choice of method will depend on the specific requirements of the assay (e.g., in vitro vs. in vivo), the desired final concentration, and the tolerance of the biological system to the excipients used.

Below is a workflow for selecting a suitable solubilization method.

Caption: Workflow for selecting a solubility enhancement method.

Use of Organic Solvents and Co-Solvent Systems

For many in vitro assays, a common and straightforward approach is to dissolve this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to prepare a concentrated stock solution. This stock solution can then be diluted into the aqueous assay medium.

Caution: High concentrations of organic solvents can be toxic to cells. It is crucial to determine the maximum tolerable solvent concentration for the specific cell line or biological system being used and to include appropriate solvent controls in the experiment.

Protocol 3.1.1: Preparation of this compound Stock Solution in DMSO

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

-

Vortex or sonicate the mixture until the compound is completely dissolved.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 3.1.2: Preparation of an In Vivo Formulation using a Co-solvent System

This protocol is adapted from a formulation developed for Ganoderic acid G and is suitable for parenteral administration in animal models.

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a separate sterile tube, prepare the vehicle by mixing the following components in the specified order:

-

40% PEG300 (Polyethylene glycol 300)

-

5% Tween-80